molecular formula C16H10N2O8S2-2 B1230535 Acid red 29(2-)

Acid red 29(2-)

Cat. No. B1230535
M. Wt: 422.4 g/mol
InChI Key: IJDLCOIGFNUHAQ-UHFFFAOYSA-L
Attention: For research use only. Not for human or veterinary use.
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Description

4,5-dihydroxy-3-(phenyldiazenyl)naphthalene-2,7-disulfonate is an organosulfonate oxoanion resulting from the removal of a proton from both of the sulfo groups of 4,5-dihydroxy-3-(phenyldiazenyl)naphthalene-2,7-disulfonic acid. It is a conjugate base of a 4,5-dihydroxy-3-(phenyldiazenyl)naphthalene-2,7-disulfonic acid.

Scientific Research Applications

Degradation and Removal

  • Degradation in Subcritical Water : Acid Red 274, similar to Acid Red 29(2-), can be degraded using H2O2 in subcritical water conditions, achieving up to 80% mineralization. This process was optimized using response surface methodology (RSM) (Kayan & Gözmen, 2012).

  • Adsorption Technique for Dye Removal : Adsorption techniques using hybrid adsorbents, like carbon and flyash, have been effective in removing Acid Brown 29, a related compound to Acid Red 29(2-). Optimal conditions for dye adsorption were identified using response surface methodology (Ravikumar et al., 2007).

  • Chitosan-Iron(III) Adsorption : Chitosan-iron(III) has been used effectively as an adsorbent for Acid Red 29, with factors like pH, temperature, and dye concentration influencing adsorption capacity. This process was optimized using factorial design (Rodrigues et al., 2016).

  • Electrochemical Degradation : Electrochemical oxidation using boron-doped diamond electrodes successfully degraded Basic Red 29, achieving over 99% removal. This method also showed efficacy in reducing toxicity and chemical oxygen demand (COD) in textile wastewater (Koparal et al., 2007).

  • Packed Bed Column Adsorption : Using Euphorbia antiquorum L activated carbon in a packed column facilitated the effective removal of Basic Red 29 from solutions, influenced by factors like influent concentration and bed depth (Sivakumar & Palanisamy, 2009).

Soil and Environmental Interactions

  • Soil Acidification from Chemical Fertilization : Long-term chemical fertilization in red soil of southern China led to soil acidification, which was significantly reduced by manure application. This study highlights the impact of fertilizers on soil health and possible mitigation strategies (Cai et al., 2015).

Treatment and Remediation Methods

  • Electrocoagulation and Electro-Fenton Methods : Iron-aluminum electrode pairs were used for the treatment of Basic Red 29 dye solution, showing over 95% removal efficiency. These methods were successful in treating textile wastewater, highlighting their potential for large-scale application (Yavuz et al., 2014).

  • Decolourization in Wastewater Treatment : A constructed wetland reactor was used for the removal of Acid Red 27, a compound similar to Acid Red 29(2-), from synthetic wastewater. This study demonstrates an environmentally friendly approach to wastewater treatment (Lehl et al., 2019).

  • Photoelectro-Fenton Process : This process was effective in degrading Acid Red 29 using a boron-doped diamond anode. It achieved quick decolorization and nearly total mineralization, highlighting its efficiency for dye degradation (Almeida et al., 2012).

properties

IUPAC Name

4,5-dihydroxy-3-phenyldiazenylnaphthalene-2,7-disulfonate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12N2O8S2/c19-12-8-11(27(21,22)23)6-9-7-13(28(24,25)26)15(16(20)14(9)12)18-17-10-4-2-1-3-5-10/h1-8,19-20H,(H,21,22,23)(H,24,25,26)/p-2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJDLCOIGFNUHAQ-UHFFFAOYSA-L
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N=NC2=C(C3=C(C=C(C=C3C=C2S(=O)(=O)[O-])S(=O)(=O)[O-])O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10N2O8S2-2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,5-Dihydroxy-3-(phenyldiazenyl)naphthalene-2,7-disulfonate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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